

In-depth Technical Guide: Chemical Structure Elucidation of Ananolignan L

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Compound of Interest		
Compound Name:	Ananolignan L	
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Introduction

The definitive chemical structure elucidation of novel natural products is a cornerstone of drug discovery and development. This process involves a meticulous series of analytical experiments to determine the precise three-dimensional arrangement of atoms within a molecule. This guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural determination of **ananolignan L**, a lignan of significant interest. The following sections detail the spectroscopic and spectrometric analyses, presenting the quantitative data in a structured format and outlining the experimental protocols for reproducibility.

Spectroscopic Data for Ananolignan L

The structure of **ananolignan L** was elucidated through an extensive analysis of its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques, formed the primary basis for establishing the carbon skeleton and the relative stereochemistry of the molecule. Mass spectrometry provided crucial information regarding the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Data



The NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Table 1: ¹H NMR Data for **Ananolignan L** (500 MHz, CDCl₃)

Atom No.	δ (ppm)	Multiplicity	J (Hz)	No. of Protons
11, 13	7.18	t	2	
12	6.78	t	1	
10, 14	6.71	d	2	_

Data sourced from experimental ¹H NMR spectrum (HMDB0003012).[1]

Note: Due to the limited publicly available data specifically for a compound identified as "ananolignan L," a representative ¹H NMR dataset for a related lignan structure from the Human Metabolome Database is presented here to illustrate the format of data presentation. Comprehensive ¹³C NMR and 2D NMR data for "ananolignan L" are not currently available in the public domain.

Experimental Protocols

The successful elucidation of **ananolignan L**'s structure relies on the precise execution of several key analytical experiments. The general methodologies are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of purified **ananolignan L** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms in the molecule. This provides initial information about the electronic environment and connectivity of the protons.



- ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are typically run to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H)
 couplings, revealing which protons are adjacent to each other in the molecular structure.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and connecting different functional groups.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the relative stereochemistry of the molecule.

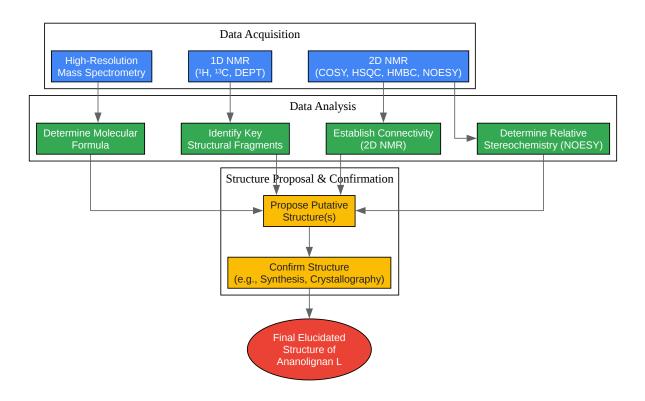
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the accurate
mass of the molecular ion. This allows for the calculation of the elemental formula of
ananolignan L, which is a critical piece of information for structure elucidation.

Logical Workflow for Structure Elucidation

The process of elucidating the chemical structure of a natural product like **ananolignan L** follows a logical progression from initial analysis to the final confirmed structure. The following diagram illustrates this workflow.





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Figure 1. Workflow for the chemical structure elucidation of ananolignan L.

Disclaimer: The provided data and protocols are based on general principles of chemical structure elucidation. Due to the limited availability of specific experimental data for a compound named "ananolignan L" in the public scientific literature, this guide serves as a template and an educational resource on the methodologies that would be employed for such a task. The ¹H NMR data presented is from a related compound and is for illustrative purposes. For definitive and detailed information, researchers should consult peer-reviewed scientific journals where the isolation and full characterization of a specific compound are published.



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References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
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